1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Overview
Description
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3 and its molecular weight is 277.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is related to compounds involved in various synthetic processes. Notably, similar compounds have been used in the preparation of indazoles through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, illustrating their utility in synthesizing heterocycles and aminobenzoximes (Counceller et al., 2012). Also, 1,2-dimethylindazolium-3-carboxylates, which bear resemblance to the compound , have been studied as pseudo-cross-conjugated mesomeric betaines and derivatives of indazole alkaloid Nigellicin. These derivatives form intermediary N-heterocyclic carbenes of indazole and have applications in trapping with iso(thio)cyanates to amidates, highlighting their significance in chemical synthesis (Schmidt et al., 2006).
Pharmacological and Biological Applications
Although you requested to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds structurally similar to this compound often find relevance in pharmacological contexts. For instance, derivatives of indazole have been synthesized for their potential biological activities, and similar compounds have been part of studies for creating structurally diverse libraries of compounds with potential biological applications (Roman, 2013). Furthermore, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been explored for luminescence sensing of benzaldehyde, indicating the versatility of these compounds in sensor technology (Shi et al., 2015).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.ClH/c1-10-6-7-12(8-11(10)2)18-15-5-3-4-14(16)13(15)9-17-18;/h6-9,14H,3-5,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPUCTWJCNKIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242338-88-0 | |
Record name | 1H-Indazol-4-amine, 1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242338-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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